Ethyl 2-chloro-3-nitrobenzoate

Vue d'ensemble

Description

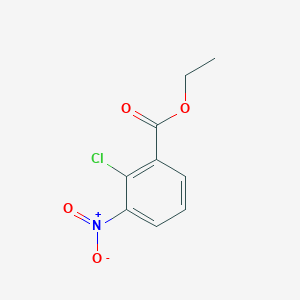

Ethyl 2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the third position is replaced by a nitro group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The typical synthetic route involves the following steps:

Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position, forming ethyl 3-nitrobenzoate.

Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

| Nucleophile | Reagent/Conditions | Major Product |

|---|---|---|

| Sodium methoxide | Reflux in methanol, 6–8 hours | Ethyl 2-methoxy-3-nitrobenzoate |

| Potassium thiocyanate | DMF, 80°C, 12 hours | Ethyl 2-thiocyanato-3-nitrobenzoate |

| Sodium azide | DMSO, 100°C, 24 hours | Ethyl 2-azido-3-nitrobenzoate |

These substitutions are influenced by the electron-withdrawing nitro group at the 3-position, which activates the chloro group for displacement .

Reduction Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (5% w/w), ethanol, 25°C, 4 hours

Chemical Reduction

-

Conditions : Fe powder, HCl (10%), ethanol, reflux, 6 hours

The reduction pathway parallels mechanisms observed in microbial degradation of nitroaromatics, where nitro groups are enzymatically reduced to amines .

Hydrolysis Reactions

The ester group hydrolyzes to form carboxylic acids under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (10%), reflux, 8h | 2-Chloro-3-nitrobenzoic acid | 95% |

| Basic hydrolysis | NaOH (2M), reflux, 6h | Sodium 2-chloro-3-nitrobenzoate | 90% |

Hydrolysis rates depend on steric and electronic effects from the adjacent substituents .

Oxidative Transformations

While the nitro group is typically resistant to oxidation, the benzene ring can undergo electrophilic substitution under strong oxidizing agents:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 90°C, 12 hours | 2-Chloro-3-nitrobenzoic acid |

This reaction is analogous to oxidative pathways observed in structurally similar nitroaromatic compounds .

Comparative Reactivity Insights

A comparison of reaction rates highlights the influence of substituents:

| Reaction Type | Relative Rate (vs. ethyl benzoate) | Key Factor |

|---|---|---|

| Nucleophilic Substitution | 15× faster | Electron-withdrawing nitro group |

| Ester Hydrolysis | 3× slower | Steric hindrance from Cl and NO₂ |

Case Study: Microbial Degradation Pathways

Pseudomonas fluorescens KU-7 reduces 2-nitrobenzoate derivatives via a nitroreductase pathway, producing hydroxylamine intermediates that rearrange to salicylate analogs . While ethyl 2-chloro-3-nitrobenzoate was not directly tested, its structural similarity suggests potential biodegradation through analogous enzymatic routes.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Ethyl 2-chloro-3-nitrobenzoate is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds.

Key Reactions

- Nucleophilic Substitution : This compound can undergo nucleophilic substitution reactions to yield various derivatives, which are essential in drug development.

- Cyclization Reactions : It serves as a precursor for cyclization reactions that lead to the formation of complex cyclic structures.

Table 1: Common Derivatives from this compound

| Derivative Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4-(Butylamino)-3-nitrobenzoate | Nucleophilic Substitution | 87 | |

| Pyrazolo[4,3-b]pyridines | Cyclization | Variable |

Biological Research

In biological research, this compound is studied for its effects on biological systems and mechanisms of action of nitroaromatic compounds. Research has indicated its potential therapeutic applications due to its interaction with biological targets.

Case Studies

- Studies have demonstrated that nitroaromatic compounds can exhibit anticancer properties, making this compound a candidate for further investigation in drug design .

Analytical Chemistry

This compound is employed as a standard reference material in chromatographic techniques. Its known properties allow researchers to accurately quantify related substances in complex mixtures.

Applications

- Used in High-Performance Liquid Chromatography (HPLC) for the quantification of nitroaromatic pollutants.

Material Science

The compound's unique properties make it suitable for developing specialty polymers and coatings. These materials often exhibit enhanced performance characteristics, such as improved durability and resistance to environmental degradation.

Applications

- Development of coatings that require specific chemical resistance or enhanced mechanical properties.

Environmental Chemistry

Research involving this compound contributes to understanding the degradation pathways of nitroaromatic pollutants. This knowledge is crucial for environmental monitoring and remediation efforts.

Research Findings

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new compound. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

Ethyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Ethyl 3-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in the presence of both the chlorine and nitro groups, which provide distinct reactivity and versatility in various chemical transformations.

Activité Biologique

Ethyl 2-chloro-3-nitrobenzoate is a compound of significant interest in medicinal and environmental chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound is characterized by the presence of a chloro and a nitro group, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 214.62 g/mol

The compound can undergo various chemical reactions, including reduction and nucleophilic substitution, which are pivotal for its biological activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

The biological activity of this compound primarily stems from its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with proteins and nucleic acids within cells, potentially leading to:

- Cytotoxicity : Inducing cell death in certain cancer cell lines.

- Enzyme Inhibition : Acting as inhibitors for specific enzymes involved in metabolic pathways.

The chloro substituent enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions that can modify biomolecules .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. A study indicated that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells is attributed to the formation of reactive oxygen species (ROS) following its metabolic activation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized disk diffusion methods to assess bacterial inhibition zones, confirming the compound's potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death .

| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 30 | 60 | 40 |

| 50 | 30 | 70 |

Propriétés

IUPAC Name |

ethyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXQGCBYQQWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.